molecular formula C11H10F3NO2 B13599420 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid

Cat. No.: B13599420
M. Wt: 245.20 g/mol
InChI Key: SYOMRVOHQVAKEH-UHFFFAOYSA-N
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Description

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable starting materials under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

    Coupling with Pyridine Ring: The cyclobutyl ring with the trifluoromethyl group is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid
  • 6-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylicacid
  • 6-[1-(Trifluoromethyl)cyclopropyl]pyridine-3-carboxylicacid

Uniqueness

6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(4-1-5-10)8-3-2-7(6-15-8)9(16)17/h2-3,6H,1,4-5H2,(H,16,17)

InChI Key

SYOMRVOHQVAKEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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